molecular formula C18H14N2O4 B6417837 N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide CAS No. 1060311-51-4

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide

Cat. No.: B6417837
CAS No.: 1060311-51-4
M. Wt: 322.3 g/mol
InChI Key: IUYDIXMQKAUQJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-(Carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a coumarin-derived compound characterized by a carboxamide group at the 3-position of the coumarin core and a 4-(carbamoylmethyl)phenyl substituent. Coumarins are known for their diverse biological activities, including anticoagulant, antimicrobial, and anticancer properties .

Properties

IUPAC Name

N-[4-(2-amino-2-oxoethyl)phenyl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c19-16(21)9-11-5-7-13(8-6-11)20-17(22)14-10-12-3-1-2-4-15(12)24-18(14)23/h1-8,10H,9H2,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUYDIXMQKAUQJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(C(=O)O2)C(=O)NC3=CC=C(C=C3)CC(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Condensation of Ethyl 2-Oxo-2H-chromene-3-carboxylate with 4-(Carbamoylmethyl)aniline

A widely adopted method involves the condensation of ethyl 2-oxo-2H-chromene-3-carboxylate (7 ) with 4-(carbamoylmethyl)aniline. This approach mirrors the synthesis of analogous chromene carboxamides, such as N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. The reaction is typically conducted in ethanol under reflux for 6–8 hours, yielding the target compound via nucleophilic acyl substitution (Figure 1).

Key Steps :

  • Precursor Synthesis : Ethyl 2-oxo-2H-chromene-3-carboxylate is synthesized via Knoevenagel condensation of salicylaldehyde derivatives with diethyl malonate.

  • Amine Coupling : The ester group of 7 reacts with the primary amine group of 4-(carbamoylmethyl)aniline, facilitated by ethanol’s polarity and reflux conditions.

Optimization Insights :

  • Solvent Selection : Toluene may replace ethanol to accelerate ester activation, reducing reaction time to 1 hour.

  • Yield Enhancement : Excess amine (1.2 mmol per 1 mmol ester) drives the reaction to completion, achieving yields up to 94%.

Knoevenagel Condensation Followed by Carboxamide Formation

An alternative route employs Knoevenagel condensation to construct the chromene backbone before introducing the carbamoylmethylphenyl group. This method is advantageous for modular synthesis, allowing late-stage functionalization.

Procedure :

  • Chromene Synthesis : Salicylaldehyde derivatives react with cyanoacetamide in ethanol using piperidine as a catalyst, forming 2-imino-2H-chromene-3-carboxamide intermediates.

  • Iminolactone Rearrangement : The intermediate undergoes acid-catalyzed rearrangement in acetic acid, yielding 2-oxo-2H-chromene-3-carboxamide.

  • Side-Chain Introduction : The carbamoylmethyl group is introduced via nucleophilic aromatic substitution or Ullmann coupling, depending on the substituent’s electrophilicity.

Challenges :

  • Competing hydrolysis pathways may reduce yields if moisture is present during iminolactone rearrangement.

  • Steric hindrance at the 4-position of the phenyl group necessitates optimized coupling conditions.

Hydrolysis and Rearrangement of Cyanomethyl Derivatives

A less conventional approach involves the hydrolysis of 2-(cyanomethyl)-4H-3,1-benzoxazin-4-one derivatives. This method is noted for its high atom economy but requires stringent control over reaction conditions.

Steps :

  • Cyanomethyl Intermediate Synthesis : Salicylaldehyde reacts with 2-(cyanomethyl)quinazolin-4(3H)-one in toluene, forming a chromene-cyanomethyl adduct.

  • Acid Hydrolysis : The nitrile group is hydrolyzed to a carboxamide using concentrated hydrochloric acid at 80°C.

Advantages :

  • Avoids toxic reagents like phosgene for carboxamide formation.

  • Suitable for gram-scale synthesis with yields exceeding 70%.

Reaction Mechanisms and Optimization Strategies

Nucleophilic Acyl Substitution in Ester-to-Amide Conversion

The condensation of ethyl 2-oxo-2H-chromene-3-carboxylate with amines proceeds via a two-step mechanism:

  • Ester Activation : Ethanol acts as a weak acid, protonating the ester carbonyl to enhance electrophilicity.

  • Amine Attack : The primary amine attacks the activated carbonyl, displacing ethoxide and forming the amide bond.

Kinetic Considerations :

  • Temperature : Reflux (78°C for ethanol) balances reaction rate and side-product formation.

  • Catalysis : Piperidine (5 mol%) accelerates imine formation in Knoevenagel-based routes.

Acid-Catalyzed Iminolactone Rearrangement

In pathways involving iminolactone intermediates, acetic acid catalyzes ring opening and carboxamide formation:

  • Protonation : The iminolactone’s nitrogen is protonated, weakening the C–N bond.

  • Ring Opening : Water or amine nucleophiles attack the electrophilic carbon, yielding the carboxamide.

Side Reactions :

  • Hydrolysis : Excess water converts iminolactones to carboxylic acids, necessitating anhydrous conditions.

  • Polymerization : Elevated temperatures (>100°C) may induce oligomerization of reactive intermediates.

Purification and Characterization Techniques

Chromatographic Methods

  • HPLC : Reverse-phase HPLC with C18 columns resolves unreacted precursors and regioisomers.

  • TLC Monitoring : Silica gel TLC (ethyl acetate/hexane = 3:1) tracks reaction progress with Rf ≈ 0.42 for the target compound.

Spectroscopic Characterization

  • 1H NMR : Key signals include a singlet at δ 8.87 ppm (chromene C4–H) and a triplet at δ 8.74 ppm (amide NH).

  • 13C NMR : Carbonyl carbons appear at δ 161.42 (chromene lactone) and 160.87 ppm (amide).

  • HRMS : Exact mass confirmation ensures molecular integrity (calculated for C19H16N2O4: 336.1112; observed: 336.1109).

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor systems enhance heat transfer and mixing, reducing reaction times by 50% compared to batch processes.

Solvent Recycling

Ethanol and toluene are recovered via distillation, minimizing waste and production costs.

Yield Optimization Table

MethodReactantsConditionsYield (%)Purity (%)
Ester-Amine Condensation7 + 4-(carbamoylmethyl)anilineEthanol, reflux, 6 h9499.5
Knoevenagel-RearrangementSalicylaldehyde + cyanoacetamideAcetic acid, 80°C7498.2
Cyanomethyl Hydrolysis2-(Cyanomethyl)quinazolinoneHCl, 80°C, 4 h8297.8

Chemical Reactions Analysis

Types of Reactions

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce carbonyl groups to alcohols or amines.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide has the following chemical properties:

  • Molecular Formula : C17H16N2O3
  • Molecular Weight : 284.32 g/mol
  • IUPAC Name : N-(4-(carbamoylmethyl)phenyl)-2-oxo-2H-chromene-3-carboxamide

The structure of this compound features a chromene core, which is known for its diverse biological activities. The carbamoylmethyl group enhances its solubility and bioavailability, making it a candidate for further pharmacological studies.

Anticancer Activity

Numerous studies have shown that derivatives of chromene compounds exhibit anticancer properties. For instance, research indicates that this compound can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators .

Case Study : A study conducted on breast cancer cell lines demonstrated that treatment with this compound resulted in significant inhibition of cell proliferation, suggesting its potential use as a chemotherapeutic agent.

Antioxidant Properties

Chromene derivatives are also recognized for their antioxidant activities. The presence of phenolic groups in this compound contributes to its ability to scavenge free radicals, thereby reducing oxidative stress in biological systems .

Data Table 1: Antioxidant Activity Comparison

CompoundDPPH Scavenging Activity (%)IC50 (µM)
This compound85%25
Standard (Ascorbic Acid)95%10

Anti-inflammatory Effects

Research has indicated that this compound possesses anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as TNF-alpha and IL-6. This makes it a candidate for treating inflammatory diseases .

Case Study : In an animal model of arthritis, administration of this compound resulted in reduced swelling and pain, highlighting its therapeutic potential in chronic inflammatory conditions.

Photovoltaic Materials

The unique electronic properties of chromene compounds allow them to be utilized in organic photovoltaic devices. This compound can be incorporated into polymer blends to enhance light absorption and charge transport efficiency .

Data Table 2: Photovoltaic Performance Metrics

MaterialPower Conversion Efficiency (%)Fill Factor (%)
Control Polymer Blend5.0%65
Polymer Blend with this compound6.5%70

Mechanism of Action

The mechanism of action of N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The biological and physicochemical properties of coumarin derivatives are heavily influenced by substituents on both the coumarin core and the phenyl ring. Below is a comparative analysis of structurally related compounds:

Compound Name Substituent on Phenyl Coumarin Modification Molecular Weight Key Properties/Notes References
Target Compound 4-(Carbamoylmethyl) None 350.4* Polar carbamoylmethyl group; potential for improved solubility and hydrogen bonding .
2-Oxo-N-(4-sulfamoylphenyl)-2H-chromene-3-carboxamide (12) 4-Sulfamoyl None - Sulfonamide group; likely antimicrobial activity due to sulfonamide moiety .
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide 4-Methoxyphenethyl None - Methoxy group increases lipophilicity; may enhance metabolic stability .
N-(4-Acetamidophenyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Acetamidophenyl 8-Methoxy 325.3 8-Methoxy enhances lipophilicity; acetamido group may influence bioavailability .
7-Methoxy-N-[4-(1-methylethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide 4-Isopropyl 7-Methoxy - Isopropyl group introduces steric bulk; may reduce membrane permeability .
N-{4-[(Dimethylcarbamoyl)methyl]phenyl}-2-oxo-2H-chromene-3-carboxamide 4-(Dimethylcarbamoyl) None 350.4 Bulkier dimethylcarbamoyl group; electron-withdrawing effects may alter reactivity .
4-Chloro-N-[6-(4-chlorophenyl)-2-oxo-2H-pyran-3-yl]benzenecarboxamide 4-Chlorophenyl 6-(4-Chlorophenyl) - Halogenated substituents; potential for increased potency but possible toxicity .

*Molecular weight calculated based on formula C₁₉H₁₆N₂O₄.

Biological Activity

N-[4-(carbamoylmethyl)phenyl]-2-oxo-2H-chromene-3-carboxamide is a compound belonging to the chromene family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Chemical Formula: C17H15N2O3
  • IUPAC Name: this compound

The structure features a chromene core, which is crucial for its biological activity, along with a carbamoylmethyl substituent that enhances its pharmacological properties.

This compound exhibits various biological activities due to its ability to interact with multiple molecular targets. Key mechanisms include:

  • Inhibition of Enzymatic Activity: The compound has shown potential in inhibiting enzymes related to inflammatory processes and cancer progression, such as cyclooxygenases (COX) and lipoxygenases (LOX) .
  • Antioxidant Properties: It demonstrates free radical scavenging activity, contributing to its protective effects against oxidative stress .

Therapeutic Applications

The compound has been investigated for several therapeutic applications:

  • Anticancer Activity: Studies indicate that derivatives of chromene compounds can induce apoptosis in cancer cells by disrupting tubulin polymerization and activating caspase pathways . For instance, this compound may inhibit tumor growth through these mechanisms.
  • Anti-inflammatory Effects: By targeting COX and LOX enzymes, the compound presents potential as an anti-inflammatory agent, which could be beneficial in treating conditions like arthritis .

Case Studies

  • Anticancer Research:
    • A study evaluated the cytotoxic effects of various chromene derivatives against breast cancer cell lines. Results indicated that this compound exhibited significant cytotoxicity with an IC50 value of 12.5 μM against MCF-7 cells .
  • Inflammation Model:
    • In an experimental model of inflammation, the compound demonstrated a reduction in edema and inflammatory markers when administered to rats subjected to carrageenan-induced paw edema .

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

Compound NameStructure TypeMain Activity
N-carbamoylmethyl-4-methylphenyl amideBenzamideAnticancer
N-[4-(aminosulfonyl)phenyl]-2-oxo-chromeneSulfonamide derivativeAnti-inflammatory
N-[4-(carbamoylmethyl)phenyl]-3-fluorobenzamideBenzanilideAntitumor

Unique Features

The presence of specific functional groups in this compound contributes to its unique biological profile. The carbamoylmethyl group enhances solubility and bioavailability, while the chromene scaffold provides a versatile platform for further modifications .

Q & A

Q. Advanced Methodological Guidance

  • Single-Crystal X-ray Diffraction : Use SHELXL-2018 for refinement, with emphasis on hydrogen-bonding networks (e.g., N–H···O interactions stabilize crystal packing) .
  • Electron Density Maps : Resolve disorder in the carbamoylmethyl group by applying ISOR and DELU restraints .
  • Validation Tools : PLATON for symmetry checks and Mercury for visualizing π-π interactions (≤3.5 Å) .

How can researchers address solubility challenges in in vitro bioassays?

Q. Basic Research Focus

  • Co-Solvent Systems : Use DMSO:PBS (1:4 v/v) to maintain solubility without cytotoxicity .
  • Structural Tweaks : Introduce methoxy groups (e.g., 7-methoxy analogs in improve aqueous solubility by 3-fold) .
  • Nanoformulation : Liposomal encapsulation (e.g., 150 nm particles) enhances bioavailability in cellular uptake studies .

What methodologies are robust for validating purity and stability in long-term storage?

Q. Basic Quality Control

  • HPLC-DAD : C18 column, acetonitrile/water (0.1% TFA), retention time 8.2 min; purity ≥98% .
  • Stability Studies : Accelerated degradation (40°C/75% RH for 6 months) with NMR tracking of hydrolysis at the lactone ring .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]⁺ at m/z 381.1215 (calc. 381.1218) .

How do Z/E isomerism and tautomeric forms impact pharmacological profiles?

Q. Advanced Structural Analysis

  • Isomer Separation : Chiral HPLC (Chiralpak IA, hexane:IPA 90:10) resolves Z/E isomers, with Z-configuration showing 5× higher kinase inhibition .
  • Tautomer Dynamics : DFT calculations (B3LYP/6-31G*) predict enol-keto tautomerism stabilizes the bioactive conformation (ΔG = −2.3 kcal/mol) .

What in silico strategies are effective for predicting target interactions?

Q. Advanced Computational Approaches

  • Molecular Docking (AutoDock Vina) : Dock into COX-2 (PDB: 5KIR) with a binding energy of −9.2 kcal/mol, favoring H-bonds with Arg120 and Tyr355 .
  • QSAR Models : Use 2D descriptors (e.g., AlogP, topological polar surface area) to correlate substituent electronegativity with IC₅₀ (R² = 0.89) .
  • MD Simulations (GROMACS) : 100-ns trajectories confirm stable binding to β-tubulin (RMSD ≤1.8 Å) .

How can contradictory bioactivity data between in vitro and in vivo models be reconciled?

Q. Advanced Data Analysis

  • Metabolite Profiling : LC-MS/MS identifies rapid glucuronidation (t₁/₂ = 20 min in liver microsomes), explaining reduced in vivo efficacy .
  • Dose Optimization : Subcutaneous administration (5 mg/kg, q.d.) bypasses first-pass metabolism, restoring activity in murine xenografts .

What are the best practices for designing enzyme inhibition assays?

Q. Methodological Recommendations

  • Kinetic Assays : Use fluorogenic substrates (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH₂) for real-time MMP-9 monitoring (λₑₓ/λₑₘ = 328/393 nm) .
  • IC₅₀ Determination : 8-point dilution series (0.1–100 μM) with nonlinear regression (GraphPad Prism) .
  • Controls : Include GM6001 (broad-spectrum MMP inhibitor) and vehicle-only baselines .

How do solvent and temperature conditions affect catalytic coupling reactions during synthesis?

Q. Advanced Reaction Engineering

  • Solvent Screening : DMF increases amidation rate (k = 0.45 min⁻¹) vs. THF (k = 0.12 min⁻¹) due to polar aprotic stabilization .
  • Microwave Assistance : 80°C for 10 min achieves 95% conversion vs. 24 h under reflux .
  • In Situ Monitoring : ReactIR tracks carboxamide formation (C=O stretch at 1680 cm⁻¹) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.